molecular formula C18H11N3 B10844511 5-(2-Methylquinolin-7-yl)isophthalonitrile

5-(2-Methylquinolin-7-yl)isophthalonitrile

Cat. No. B10844511
M. Wt: 269.3 g/mol
InChI Key: KVBFHKKSOXHZCJ-UHFFFAOYSA-N
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Description

5-(2-methylquinolin-7-yl)isophthalonitrile is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-methylquinolin-7-yl)isophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5-(2-methylquinolin-7-yl)isophthalonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with metabotropic glutamate receptor subtype 5. It acts as a non-competitive antagonist, inhibiting the receptor’s activity and modulating downstream signaling pathways . This mechanism is crucial for its potential therapeutic applications in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    2-methylquinoline: A precursor in the synthesis of 5-(2-methylquinolin-7-yl)isophthalonitrile.

    Isophthalonitrile: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its ability to act as a metabotropic glutamate receptor subtype 5 antagonist sets it apart from other similar compounds .

properties

Molecular Formula

C18H11N3

Molecular Weight

269.3 g/mol

IUPAC Name

5-(2-methylquinolin-7-yl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C18H11N3/c1-12-2-3-15-4-5-16(9-18(15)21-12)17-7-13(10-19)6-14(8-17)11-20/h2-9H,1H3

InChI Key

KVBFHKKSOXHZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC(=C3)C#N)C#N

Origin of Product

United States

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